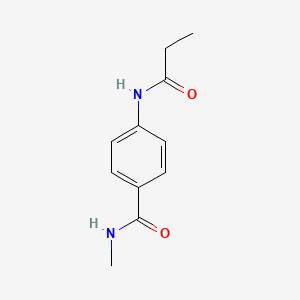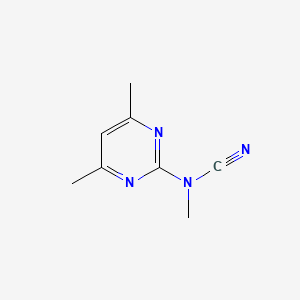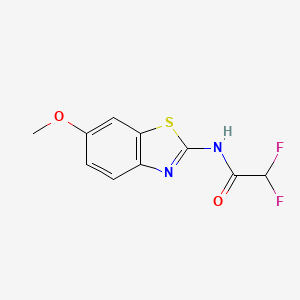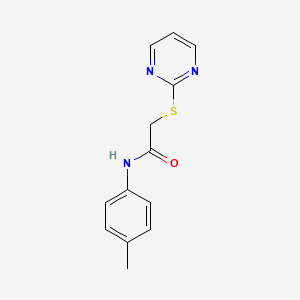
4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dimethylphenyl 4-morpholinecarboxylate is a chemical compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with chlorine and two methyl groups, and a morpholine ring attached via a carboxylate group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 396.3±42.0 °C and a predicted density of 1.247±0.06 g/cm3 at 20 °C and 760 Torr. Its predicted pKa is -1.87±0.20 .作用機序
The mechanism of action of 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate is not fully understood. However, it is believed that its antibacterial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. This compound has also been found to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a positive effect on cognitive function. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which can have a positive effect on overall health.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a valuable tool in microbiology research. However, this compound has been found to be toxic to certain cell types, which can limit its use in some experiments. In addition, this compound is relatively expensive, which can limit its availability for some research groups.
将来の方向性
There are several future directions for research on 4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate. One potential area of research is the development of new antibacterial and antifungal agents based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been found to exhibit antibacterial, antifungal, and anticancer properties, and has several biochemical and physiological effects. While this compound has advantages in lab experiments, such as its ability to inhibit the growth of microorganisms, it also has limitations, such as toxicity to certain cell types and its relatively high cost. There are several future directions for research on this compound, including the development of new antibacterial and antifungal agents and investigation of its potential use in cancer treatment.
合成法
4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate can be synthesized through various methods, including the reaction of 4-chloro-3,5-dimethylphenol with morpholine and chloroformate, as well as the reaction of 4-chloro-3,5-dimethylphenol with morpholine and phosgene. The former method is preferred due to its higher yield and simplicity. The reaction takes place in the presence of a base catalyst and an organic solvent, such as dichloromethane or chloroform.
科学的研究の応用
4-chloro-3,5-dimethylphenyl 4-morpholinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus niger. In addition, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9-7-11(8-10(2)12(9)14)18-13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCAVOXOZWZNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5865249.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5865252.png)
![4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)
![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5865286.png)



![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
